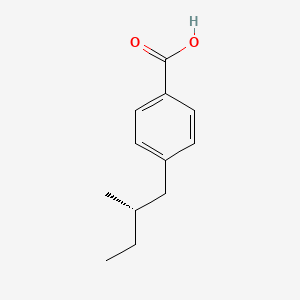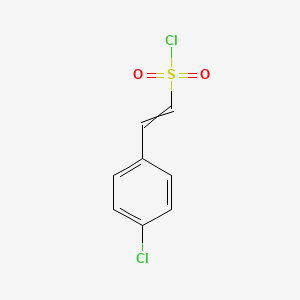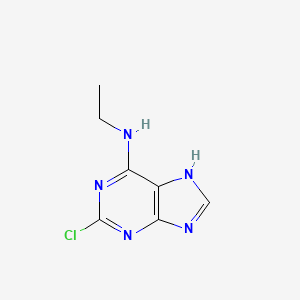
2-chloro-N-ethyl-9H-Purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-ethyl-9H-Purin-6-amine is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in various biochemical processes. This compound is characterized by the presence of a chlorine atom at the 2-position and an ethyl group at the N-position of the purine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethyl-9H-Purin-6-amine typically involves the chlorination of a purine derivative followed by the introduction of an ethyl group. One common method involves the reaction of 6-chloropurine with ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of catalysts and optimized reaction parameters further enhances the yield and purity of the final product.
化学反应分析
Types of Reactions
2-chloro-N-ethyl-9H-Purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-ethyl-7H-purin-6-amine derivatives.
Oxidation: Formation of purine oxides.
Reduction: Formation of N-ethyl-7H-purin-6-amine.
科学研究应用
2-chloro-N-ethyl-9H-Purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-chloro-N-ethyl-9H-Purin-6-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with nucleic acids, affecting DNA and RNA synthesis and function. These interactions can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications.
相似化合物的比较
Similar Compounds
- 6-chloro-7H-purin-2-amine
- 2-amino-6-chloropurine
- 6-chloroguanine
Uniqueness
2-chloro-N-ethyl-9H-Purin-6-amine is unique due to the presence of both a chlorine atom and an ethyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
属性
分子式 |
C7H8ClN5 |
|---|---|
分子量 |
197.62 g/mol |
IUPAC 名称 |
2-chloro-N-ethyl-7H-purin-6-amine |
InChI |
InChI=1S/C7H8ClN5/c1-2-9-5-4-6(11-3-10-4)13-7(8)12-5/h3H,2H2,1H3,(H2,9,10,11,12,13) |
InChI 键 |
KOUDEUMDARQLLZ-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=NC(=NC2=C1NC=N2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
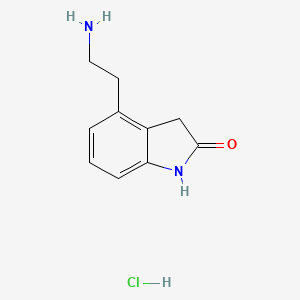
![N-[(2,3-difluorophenyl)methyl]cyclopropanamine](/img/structure/B8736582.png)
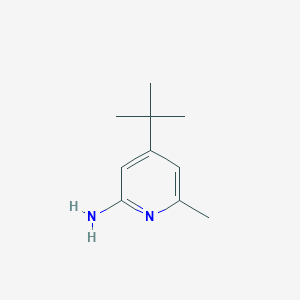
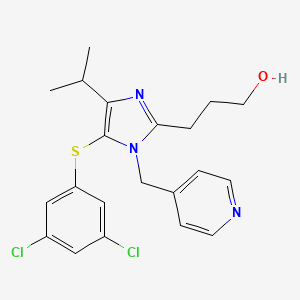
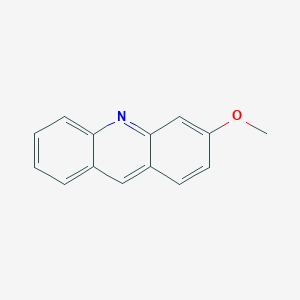

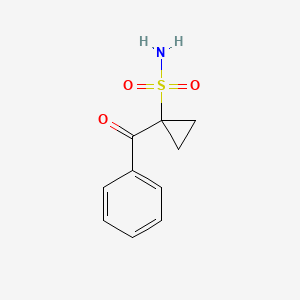
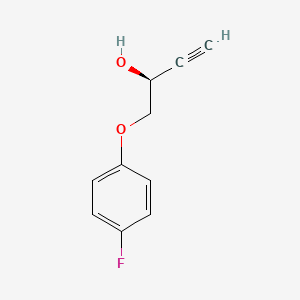
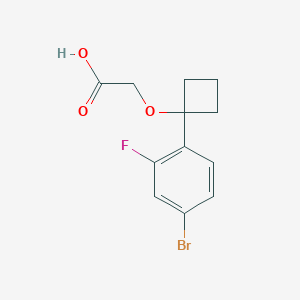
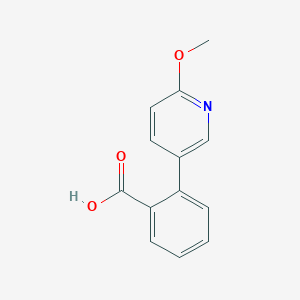
![2-(Benzo[b]thiophen-6-yl)ethanol](/img/structure/B8736672.png)
